![molecular formula C18H21ClN2O4S B2422923 5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 2034594-07-3](/img/structure/B2422923.png)
5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Description
5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cognitive Enhancements
Research on compounds closely related to 5-chloro-2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, such as SB-399885, shows potential cognitive-enhancing properties. SB-399885, a selective 5-HT6 receptor antagonist, demonstrated the ability to reverse scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats. The enhancement of cholinergic function is believed to mediate these cognitive benefits, suggesting potential applications in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Anticancer Research
Compounds bearing the benzenesulfonamide moiety, such as those in the novel pyrazolopyrimidines series, have shown promising cytotoxic activity against cancer cell lines. Specifically, derivatives like 6-(4-Methoxyphenyl)-4-oxopyrazolopyrimidine and 4-imino-6-oxopyrazolopyrimidine demonstrated potent activity against MCF-7 and HepG2 cancer cell lines. These compounds also induced cell cycle arrest and apoptosis, suggesting their potential in anticancer research (Hassan et al., 2017).
Photosensitizers for Cancer Therapy
Research into zinc phthalocyanines substituted with benzenesulfonamide derivative groups has shown that these compounds possess high singlet oxygen quantum yields, making them suitable photosensitizers for photodynamic therapy (PDT) in cancer treatment. The properties of these phthalocyanines, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are essential for Type II photodynamic therapy mechanisms, highlighting their potential in cancer treatment applications (Pişkin et al., 2020).
Antimalarial Activity
Pyrazolopyridine-sulfonamide derivatives have been synthesized and tested for their activity against the malaria parasite Plasmodium falciparum. These compounds showed significant in vitro activity against the chloroquine-resistant clone W2, indicating their potential as a new class of antimalarial agents. The structure-activity relationship studies within this series may provide insights for further optimization and development of antimalarial drugs (Silva et al., 2016).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-16-5-4-15(19)11-17(16)26(22,23)21-18(13-6-9-25-10-7-13)14-3-2-8-20-12-14/h2-5,8,11-13,18,21H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMGHQBEMYAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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